molecular formula C8H6BBrF3K B12498064 Potassium (Z)-2-Bromo-2-phenylvinyltrifluoroborate

Potassium (Z)-2-Bromo-2-phenylvinyltrifluoroborate

Cat. No.: B12498064
M. Wt: 288.94 g/mol
InChI Key: KSODWGWQNMCMLU-UHFFFAOYSA-N
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Description

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is an organoboron compound with the molecular formula C8H6BBrF3K. It is a potassium salt of a trifluoroborate anion, which contains a bromo and phenyl group attached to a vinyl moiety. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2-bromo-2-phenylvinyl)trifluoroborate can be synthesized through the reaction of 2-bromo-2-phenylvinylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is cooled to low temperatures, often below -20°C, to ensure the stability of the product .

Industrial Production Methods: Industrial production of potassium trifluoroborates, including potassium (2-bromo-2-phenylvinyl)trifluoroborate, involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often exceeding 97%. The product is then stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-bromo-2-phenylvinyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C.

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (2-bromo-2-phenylvinyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-bromo-2-phenylvinyl)trifluoroborate in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison: Potassium (2-bromo-2-phenylvinyl)trifluoroborate is unique due to the presence of both bromo and phenyl groups, which enhance its reactivity and versatility in cross-coupling reactions. Compared to other trifluoroborates, it offers improved stability and compatibility with a wide range of reaction conditions .

Biological Activity

Potassium (Z)-2-bromo-2-phenylvinyltrifluoroborate is an organometallic compound that has garnered attention for its utility in organic synthesis, particularly in cross-coupling reactions. Its biological activity is primarily linked to its role as a reagent in the synthesis of biologically active compounds and pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its ability to participate in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This compound is stable in air and water, making it a convenient reagent for various chemical transformations. Its structure allows it to act as a vinylating agent, facilitating the synthesis of complex organic molecules.

The primary mechanism of action involves the compound's participation in palladium-catalyzed reactions. The vinyl group from the trifluoroborate can undergo nucleophilic substitution, allowing for the formation of vinyl-substituted aromatics and other complex structures. The reaction conditions typically involve:

  • Palladium Catalysts : Essential for facilitating the coupling reactions.
  • Nucleophiles : Used to replace the bromine atom, enabling the formation of new carbon-carbon bonds.

Biological Applications

This compound has several applications in biological and medicinal chemistry:

  • Synthesis of Drug Candidates : The compound is utilized in synthesizing various pharmaceuticals, particularly those targeting specific biological pathways.
  • Development of Biologically Active Compounds : It serves as a building block for creating compounds with potential therapeutic effects.

Case Studies and Experimental Data

Several studies have demonstrated the effectiveness of this compound in various chemical reactions:

  • Suzuki Coupling Reactions : Research indicates that this compound can significantly enhance yields when used in conjunction with more reactive boron reagents. For example, a study reported improved yields up to 54% when using potassium trans-2-phenylvinyltrifluoroborate under optimized conditions .
    Reaction TypeYield (%)Conditions
    Suzuki Coupling54Catalyst-free, room temp
    Hydroboration/Cross-CouplingVariesDepends on substrate
  • Inhibitory Activity Studies : In a study evaluating compounds for their inhibitory activities against PD-1/PD-L1 interactions, derivatives synthesized using this compound showed varying potencies, with some achieving IC50 values as low as 16.17 nM . This suggests potential applications in cancer immunotherapy.
  • Synthesis of Complex Molecules : The compound has been used effectively to synthesize various biologically relevant structures such as 2H-chromenes and 1,2-dihydroquinolines, showcasing its versatility in organic synthesis .

Properties

IUPAC Name

potassium;(2-bromo-2-phenylethenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODWGWQNMCMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BBrF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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